molecular formula C13H15FN2O B2683344 N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide CAS No. 1090654-81-1

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

Cat. No.: B2683344
CAS No.: 1090654-81-1
M. Wt: 234.274
InChI Key: GFOFIXOWLXSUPW-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is a chemical compound with a molecular formula of C13H15FN2O This compound is known for its unique structure, which includes a cyano group, a fluorobenzamide moiety, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-amino-2,3-dimethylbutanenitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluorobenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The fluorine atom also contributes to its potential biological activity by affecting its interaction with molecular targets.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFIXOWLXSUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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